1,3,5-Triiodobenzene

Descripción

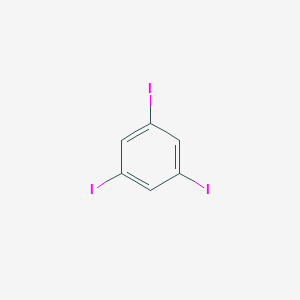

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJJIHGDBUBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211647 | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-44-8 | |

| Record name | 1,3,5-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 1,3,5 Triiodobenzene and Its Derivatives

Established Synthetic Pathways for 1,3,5-Triiodobenzene

The synthesis of this compound can be achieved through several established routes, primarily involving the introduction of iodine atoms onto a benzene (B151609) ring or the transformation of existing halogen substituents.

Iodination of Benzene and its Derivatives

Direct iodination of benzene to achieve high substitution like this compound is generally challenging due to the deactivating nature of iodine substituents towards further electrophilic aromatic substitution. While the synthesis of this compound typically involves the iodination of benzene or its derivatives, this often requires specific conditions and catalysts to overcome the inherent challenges of polysubstitution with halogens. ontosight.ai Direct halogenation of benzene typically yields monosubstituted products. lkouniv.ac.in

Synthesis from 1,3,5-Tribromobenzene (B165230) Precursors

A more common and effective approach for synthesizing this compound involves starting from 1,3,5-tribromobenzene. researchgate.net This method often utilizes a halogen exchange reaction. One reported method involves the iodination of 1,3,5-tribromobenzene using periodic acid (H₅IO₆) and potassium iodide (KI) under acidic conditions.

Interactive Data Table: Synthesis of this compound from 1,3,5-Tribromobenzene

| Starting Material | Reagents | Conditions | Product | Citation |

| 1,3,5-Tribromobenzene | H₅IO₆, KI | Acidic conditions | This compound | |

| 1,3,5-Tribromobenzene | LiDBB (lithium 4,4'-di-tert-butylbiphenyl) | Halogen-metal exchange | 1,3,5-Trilithiobenzene (intermediate) | researchgate.net |

Note: The reaction with LiDBB produces a trilithiobenzene intermediate, which can then be reacted with an iodine source to form this compound, although the direct conversion to the triiodo product was not explicitly detailed in this source.

Another significant route to this compound involves the conversion of 2,4,6-tribromoaniline (B120722). This method utilizes a diazotization reaction followed by a deamination step where the diazonium group is replaced by iodine.

The process typically begins with the bromination of aniline (B41778) to yield 2,4,6-tribromoaniline. doubtnut.comdoubtnut.com The amino group in aniline is a strong activating group, directing bromine to the ortho and para positions. doubtnut.com Subsequently, 2,4,6-tribromoaniline is subjected to diazotization using reagents like sodium nitrite (B80452) in the presence of acid (e.g., sulfuric acid or hydrochloric acid). lkouniv.ac.in This converts the amino group into a diazonium salt. The diazonium salt is then treated with an iodine source, often in the presence of a catalyst like copper(I) oxide, to replace the diazonium group with an iodine atom, yielding this compound.

The mechanism of diazotization involves the formation of a nitrosonium cation from nitrous acid and acid, which then reacts with the amine. lkouniv.ac.in The subsequent replacement of the diazonium group by iodine does not typically require a copper(I) iodide catalyst, unlike the Sandmeyer reaction for chlorine or bromine. lkouniv.ac.in

Interactive Data Table: Synthesis of this compound from 2,4,6-Tribromoaniline

| Starting Material | Reagents for Diazotization | Reagents for Replacement | Product | Citation |

| 2,4,6-Tribromoaniline | NaNO₂, H₂SO₄ or HCl | Iodine source (e.g., KI), Cu₂O (catalyst) | This compound |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Functionalized this compound derivatives, where one or more iodine atoms are selectively replaced with other functional groups, are important building blocks in organic synthesis. Advanced synthetic strategies, particularly cross-coupling reactions, are widely employed for their preparation.

Suzuki Cross-Coupling Reactions Utilizing Halogenated Benzenes

The Suzuki reaction, or Suzuki-Miyaura coupling, is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organohalide and an organoboron species, such as a boronic acid. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize a variety of organic compounds, including substituted biphenyls. wikipedia.org

This compound, with its three reactive iodine atoms, is an excellent substrate for Suzuki cross-coupling reactions to synthesize highly substituted benzene derivatives. uwindsor.ca The reaction typically involves a palladium catalyst, a base, and a solvent. wikipedia.orgorganic-chemistry.org

The mechanism of the Suzuki reaction involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation where the organic group is transferred from the boron species to the palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.orgnih.gov A base is required to activate the boronic acid, facilitating the transmetalation step. organic-chemistry.orgnih.gov

Coupling with Arylboronic Acids

Suzuki coupling of this compound with arylboronic acids allows for the introduction of aryl substituents at the positions where iodine atoms were originally located. This can lead to the formation of symmetrical or unsymmetrical triarylbenzenes, depending on the arylboronic acid used and the reaction conditions.

Research findings demonstrate the successful coupling of this compound with various arylboronic acids. For instance, the synthesis of 1,3,5-tris(2'-aminophenyl)benzene was achieved through the Suzuki-Miyaura cross-coupling of 2-aminophenylboronic acid with this compound using a palladium catalyst system (Pd(OAc)₂) and a base (Ba(OH)₂). thieme-connect.com Sterically demanding substrates may require stronger bases like Ba(OH)₂ or K₃PO₄ for effective coupling. uwindsor.ca

Interactive Data Table: Suzuki Coupling of this compound with Arylboronic Acids

| Halogenated Benzene | Arylboronic Acid | Catalyst System | Base | Product | Citation |

| This compound | 2-aminophenylboronic acid | Pd(OAc)₂, (2-biphenyl)dicyclohexylphosphine | Ba(OH)₂ | 1,3,5-tris(2'-aminophenyl)benzene | thieme-connect.com |

| This compound | Various arylboronic acids | Palladium catalyst | Various bases | Trisubstituted benzene derivatives | uwindsor.ca |

The efficiency and selectivity of the Suzuki coupling reaction with polyhalogenated substrates like this compound can be influenced by factors such as the nature of the halogen (iodine is generally more reactive than bromine or chlorine in oxidative addition), the electronic and steric properties of the arylboronic acid, the choice of catalyst and ligand, and the reaction conditions (solvent, temperature, base). acs.orgrsc.orgmdpi.com

Heterogeneous Catalysis in Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between organoboranes and organic halides, typically catalyzed by palladium complexes. libretexts.orgmdpi.com While homogeneous palladium catalysts are widely used, heterogeneous catalysts offer advantages in terms of recyclability and reduced metal contamination in the product. wikipedia.orgacsgcipr.org

Heterogeneous palladium catalysts for Suzuki coupling reactions involving aryl halides, including potentially multi-halogenated species like this compound, generally involve palladium dispersed on a solid support such as inorganic materials or polymeric resins. wikipedia.orgacsgcipr.org The catalytic cycle in heterogeneous Suzuki coupling is thought to proceed via a mechanism similar to homogeneous catalysis, involving oxidative addition of the aryl halide to Pd(0), transmetalation with the organoborane, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Studies have explored the use of heterogeneous catalysts for the Suzuki coupling of polyhalogenated benzenes. For example, Pd-loaded cellulose (B213188) nanosponge has been successfully employed as a heterogeneous catalyst for Suzuki-Miyaura coupling reactions, including with 1,3,5-tribromobenzene, a related trihalogenated benzene. mdpi.comresearchgate.net These heterogeneous systems can achieve high conversions and selectivity towards multi-coupled products under optimized conditions. mdpi.com The activity of heterogeneous catalysts is influenced by factors such as catalyst surface area, Pd loading, and reaction conditions. researchgate.net

Research findings indicate that in the Suzuki coupling of 1,3,5-tribromobenzene using a heterogeneous catalyst, high selectivity towards the fully substituted product can be achieved, even when using a slight excess of the boronic acid coupling partner. mdpi.commdpi.com This suggests that the reaction can be efficiently driven to complete substitution at all three halogenated positions.

Sonogashira Coupling Reactions with Ethynylphenyl Linkers

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides, often with a copper co-catalyst. wikipedia.orgmdpi.com This reaction is particularly useful for incorporating alkyne linkers into aromatic systems. This compound, with its three reactive iodine atoms, is an excellent substrate for Sonogashira coupling to create highly branched or extended molecular structures.

Sonogashira coupling of polyiodinated benzenes, such as this compound, with ethynylphenyl linkers allows for the construction of molecules with multiple phenylacetylene (B144264) units radiating from the central benzene core. This approach is valuable for synthesizing materials with extended π-conjugation, relevant in areas like organic electronics and materials science. wikipedia.orgresearchgate.net

Regiocontrolled Sonogashira cross-coupling of related trihalogenated benzenes, like 1,3,5-tribromobenzene, with terminal arylacetylenes has been shown to yield mono-, di-, and tri-alkynylated benzene derivatives. researchgate.net Factors such as the choice of catalyst, base, solvent, and the stoichiometry of the alkyne can influence the degree of substitution and regioselectivity. Copper-free Sonogashira coupling conditions have also been developed, offering milder reaction conditions and avoiding potential copper contamination. acs.orgresearchgate.net

The mechanism of the Sonogashira coupling involves a palladium catalytic cycle and, in the case of copper-catalyzed reactions, a copper co-catalytic cycle. wikipedia.orgrsc.org The palladium cycle involves oxidative addition of the aryl halide, transmetalation with the copper acetylide (formed in the copper cycle), and reductive elimination to yield the coupled product. wikipedia.org

C-C Bond Formation for Star-Shaped Molecular Architectures

This compound is a key scaffold for the construction of star-shaped molecules due to its C₃ symmetry and the presence of three reactive sites suitable for carbon-carbon bond formation. researchgate.netmdpi.com Various cross-coupling reactions, including Suzuki and Sonogashira coupling, are widely employed to attach organic arms to the central 1,3,5-trisubstituted benzene core. researchgate.net

The synthesis of star-shaped molecules with a 1,3,5-trisubstituted benzene core often involves coupling reactions with appropriately functionalized building blocks. For instance, Suzuki-Miyaura cross-coupling of this compound with 2-aminophenylboronic acid has been used to synthesize 1,3,5-tris(2'-aminophenyl)benzene, a rigid platform for molecular receptors. thieme-connect.com Similarly, Sonogashira coupling of this compound with terminal alkynes, including those containing functionalized aromatic rings, is a common strategy for creating star-shaped molecules with extended conjugated systems. rsc.orgbeilstein-journals.org

These synthetic strategies allow for precise control over the structure and properties of the resulting star-shaped molecules by varying the nature of the coupled arms. The resulting compounds can exhibit interesting properties relevant to materials science, such as in optoelectronics and self-assembly. researchgate.netmdpi.com

Reaction Mechanisms of Derivatives in Electrophilic Aromatic Substitution

While this compound itself is highly substituted and less likely to undergo further electrophilic aromatic substitution (EAS) compared to less substituted benzene derivatives, its derivatives with activating or directing groups could participate in such reactions. Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, involving the attack of an electrophile on the electron-rich π system of the aromatic ring. libretexts.orgmasterorganicchemistry.commsu.eduminia.edu.eg

The general mechanism for EAS involves two main steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This step disrupts the aromaticity and is typically the slow, rate-determining step. libretexts.orgmasterorganicchemistry.commsu.edu

Loss of a proton from the sigma complex to restore aromaticity and form the substituted product. This step is usually fast. libretexts.orgmasterorganicchemistry.commsu.edu

Substituents present on a benzene ring influence the reactivity and regioselectivity of EAS reactions. They can be broadly classified as activating or deactivating, and as ortho, para, or meta directors. youtube.com The effect of a substituent is determined by its electronic properties (inductive and resonance effects) and steric factors.

For derivatives of this compound, the iodine atoms are generally considered deactivating and ortho, para directors in EAS due to their electron-withdrawing inductive effect, although they can be weakly activating via resonance in some cases. However, with three iodine atoms in the 1,3,5 positions, the remaining unsubstituted positions (2, 4, and 6) are symmetrically equivalent.

If a derivative of this compound contains other functional groups, their directing and activating/deactivating effects would also play a significant role in any potential EAS reactions. For example, a derivative with an electron-donating group would be activated towards EAS, and the regioselectivity would be governed by the directing effects of both the iodine atoms and the new substituent. The bulky nature of the iodine atoms in the 1,3,5 positions could also impose steric hindrance, influencing the approach of the electrophile.

The carbocation intermediate formed during EAS on a substituted benzene ring is stabilized by resonance, delocalizing the positive charge across the ring. libretexts.orgmsu.edu The stability of these resonance structures can be affected by the nature and position of the substituents, which explains the observed regioselectivity (ortho, meta, or para substitution).

While specific detailed research findings on the EAS mechanisms of this compound derivatives were not extensively found, the general principles of EAS mechanisms and substituent effects on substituted benzenes would apply. The presence of three strongly electron-withdrawing iodine atoms would significantly deactivate the ring towards electrophilic attack compared to benzene itself.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12282 |

| 1,3,5-Tribromobenzene | 12279 |

Data Table: Heterogeneous Suzuki Coupling of 1,3,5-Tribromobenzene

| Organ Halide | Catalyst | Boronic Acid Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Fully Substituted Product (%) |

| 1,3,5-Tribromobenzene | CNS-Pd | 3.5 | 100 | 3 | 82 | >95 |

Note: Data derived from research on heterogeneous Suzuki coupling of 1,3,5-tribromobenzene using a Pd-loaded cellulose nanosponge (CNS-Pd) catalyst. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of 1,3,5 Triiodobenzene

Halogen Bonding (XB) in Crystal Engineering and Self-Assembly

Halogen bonding, a non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic acceptor, plays a crucial role in the crystal packing and self-assembly of 1,3,5-triiodobenzene derivatives. iucr.orgiucr.org The presence of multiple iodine atoms allows for the formation of complex supramolecular networks. mdpi.comrsc.org Perfluorinated iodobenzenes, including 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (1,3,5-TFTIB), are commonly employed as halogen-bond donors due to their predictable co-crystallization behavior with various electron donors. rsc.orgiucr.orgiucr.org

σ-Hole Interactions with Nucleophilic Acceptor Atoms

The driving force behind halogen bonding is the anisotropic distribution of electron density around the covalently bonded halogen atom. This results in a region of positive electrostatic potential, known as the σ-hole, located on the outer extension of the C-I bond, opposite the carbon atom. iucr.orgiucr.orgiucr.orgjyu.fi Nucleophilic acceptor atoms, possessing lone pairs of electrons or negative charges, are attracted to this electrophilic σ-hole, forming a directional interaction. iucr.orgjyu.fi Studies involving 1,3,5-trifluoro-2,4,6-triiodobenzene have demonstrated its ability to engage in σ-hole interactions with various nucleophiles, including nitrogen, oxygen, sulfur, phosphorus, arsenic, and antimony atoms. iucr.orgchemistryviews.orgacs.orgmdpi.com

Cocrystal Formation with Varied Acceptors (e.g., Pyridine (B92270) N-oxides, Piperazine)

This compound derivatives readily form cocrystals with a range of Lewis bases through halogen bonding interactions. rsc.org Pyridine N-oxides and piperazine (B1678402) are examples of commonly used acceptors that form well-defined structures with iodobenzenes. rsc.orgiucr.orgiucr.orgresearchgate.netacs.org

Cocrystals of 1,3,5-trifluoro-2,4,6-triiodobenzene with pyridine N-oxide have been investigated, demonstrating the formation of C-I···O halogen bonds. conicet.gov.arresearchgate.netresearchgate.netnih.gov Pyridine N-oxide acts as an eager acceptor for these interactions. conicet.gov.arresearchgate.netnih.gov In some cases, three-component cocrystals involving 1,3,5-trifluoro-2,4,6-triiodobenzene, pyridine N-oxide, and water have been reported, where the structure is stabilized by a combination of halogen bonds, hydrogen bonds, and π-π interactions. conicet.gov.arresearchgate.netnih.gov While 1,3,5-trifluoro-2,4,6-triiodobenzene has the potential to act as a tritopic donor, forming three C-I···O interactions, studies have shown that it may form fewer than three such contacts per molecule in the crystal structure, potentially due to packing effects and competition with other interactions like π-π stacking. conicet.gov.arresearchgate.netmdpi.com

The co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene with piperazine has also been studied. iucr.orgiucr.org The single-crystal structure of a 2:1 cocrystal of 1,3,5-trifluoro-2,4,6-triiodobenzene and piperazine reveals a moderately strong halogen bond between one iodine atom and a nitrogen atom of piperazine. iucr.orgiucr.orgiucr.org Interestingly, despite the chemical equivalence of the iodine atoms, only one engages in significant halogen bonding in this specific structure. iucr.orgiucr.orgiucr.orgnih.gov

The nature and strength of halogen bonds can be quantitatively analyzed using experimental charge density studies based on high-resolution single-crystal X-ray diffraction data and topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM). iucr.orgresearchgate.netacs.org This approach allows for the identification of bond critical points (BCPs) in the electron density distribution between interacting atoms. iucr.orgacs.orgrsc.orggithub.io The electron density and its Laplacian at the BCP provide insights into the nature and strength of the interaction. iucr.orgresearchgate.netacs.org For halogen bonds, the electron density at the BCP generally increases with decreasing bond distance, although the relationship can be more complex for interactions involving heavy halogens like iodine and small electronegative nucleophiles. researchgate.net Studies employing charge density analysis have been used to quantify the charge density within halogen bonds formed by 1,3,5-trifluoro-2,4,6-triiodobenzene with various acceptor atoms, helping to understand the stability of these interactions. iucr.org

Analysis of crystallographic data provides crucial information about halogen bond distances and angles, which are key indicators of interaction strength and directionality. Halogen bonds are typically characterized by distances shorter than the sum of the van der Waals radii of the interacting atoms and preferred angles close to 180° for the R-X···A angle (where R is the rest of the molecule, X is the halogen, and A is the acceptor atom), reflecting the directionality of the σ-hole. iucr.orgiucr.orgchemistryviews.orgiucr.org

In the 2:1 cocrystal of 1,3,5-trifluoro-2,4,6-triiodobenzene and piperazine, the I···N halogen bond distance was measured at 2.820 (3) Å, which is significantly shorter than the sum of the van der Waals radii, indicating a moderately strong interaction. iucr.orgiucr.orgiucr.org The C-I···N angle was found to be 178.0 (1)°, which is very close to linearity, consistent with the interaction occurring via the σ-hole. iucr.orgiucr.orgiucr.orgnih.gov Comparisons with analogous iodine-nitrogen halogen bonds in cocrystals with other acceptors like acridine (B1665455) or 1,10-phenanthroline (B135089) show variations in distance, highlighting the influence of the acceptor molecule on the interaction geometry. iucr.orgiucr.org

Studies on cocrystals of 1,3,5-triiodo-2,4,6-trifluorobenzene with benzoylpyridine isomers have shown that I···N halogen bonds are generally shorter than I···O interactions, although exceptions exist depending on steric factors and the specific isomer. researchgate.netacs.org For instance, in cocrystals with 2-benzoylpyridine, both nitrogen and carbonyl oxygen atoms can act as halogen bond acceptors, forming I···N and I···O bonds with varying distances and relative shortenings compared to van der Waals radii. researchgate.netacs.org

Here is a table summarizing some representative halogen bond distances and angles involving this compound derivatives:

| Donor | Acceptor | Interacting Atoms | Distance (Å) | Angle (°) (C-I···A) | Relative Shortening (% of sum of vdW radii) | Reference |

| 1,3,5-trifluoro-2,4,6-triiodobenzene | Piperazine | I···N | 2.820 (3) | 178.0 (1) | 80% | iucr.orgiucr.orgiucr.org |

| 1,3,5-trifluoro-2,4,6-triiodobenzene | Triphenylphosphine | I···P | 3.375 | 165 | Not specified | chemistryviews.org |

| 1,3,5-triiodo-2,4,6-trifluorobenzene | Benzoylpyridine (N) | I···N | Varied | Not specified | ~13.9-14.3% | researchgate.netacs.org |

| 1,3,5-triiodo-2,4,6-trifluorobenzene | Benzoylpyridine (O) | I···O | Varied | Not specified | ~15.7-15.9% | researchgate.netacs.org |

Note: Distances and angles can vary depending on the specific crystal structure and stoichiometry.

Quantification of Charge Density at Bond Critical Points (BCPs)

Role of Halogen Bonding in Manipulating Supramolecular Chirality

Halogen bonding, with its strong directionality, has emerged as a tool for manipulating supramolecular chirality in self-assembled systems. nih.gov Studies have shown that the introduction of halogen bonds can influence the helical arrangement and chiroptical properties of supramolecular assemblies. nih.gov For example, the co-assembly of 1,3,5-trifluoro-2,4,6-triiodobenzene with chiral molecules, such as cholesteryl cyanostilbene conjugates, can lead to the formation of supramolecular complexes with controlled chirality. nih.gov The halogen-bonded propeller geometries formed in such systems can exhibit inversed chirality and distinct chiroptical activity compared to the individual components, demonstrating the ability of halogen bonding to direct the formation of chiral nanoarchitectures like supercoiled helical structures and nanotubes. nih.gov This highlights the potential of utilizing halogen bonds based on σ-holes to build functional chiral systems. nih.gov

Other Intermolecular Interactions

π-π Stacking Interactions in Crystalline Architectures

π-π stacking interactions occur between the electron-rich aromatic rings of molecules and are significant in the crystal packing of many aromatic compounds, including this compound. In the crystalline state, molecules of this compound form stacks. researchgate.net These stacks are oriented along specific crystallographic directions, such as the mdpi.com direction. researchgate.net The stacking involves the overlap of the π systems of adjacent benzene (B151609) rings. The shortest intermolecular C(π)···C(π) contact distance within these stacks has been reported as 3.605 (5) Å. researchgate.net This distance is indicative of attractive π-π interactions contributing to the stability of the molecular stacks. The interplay between π-π stacking and other interactions, such as halogen bonding, can influence the resulting crystal structure. acs.org

Interhalogen I···I Contacts

Interhalogen interactions, specifically I···I contacts, are a type of halogen bond where an iodine atom interacts with another electronegative atom, in this case, another iodine atom. These interactions are characterized by a favorable interaction between the electron-deficient region (σ-hole) on one iodine atom and the electron-rich region of another. Type II interhalogen I···I contacts have been observed in crystal structures involving iodinated benzenes. mdpi.comdntb.gov.ua While the provided search results primarily discuss interhalogen contacts in related perfluorinated iodobenzenes or other halogenated systems mdpi.comdntb.gov.uairb.hrnih.govnih.gov, the principle of these interactions is relevant to this compound due to the presence of multiple iodine atoms on the aromatic ring. These interactions can contribute to the formation of extended networks and layered structures in the solid state. nih.gov The nature of these contacts can be influenced by the substitution pattern on the benzene ring and can be anisotropic and crystal-structure directing, particularly in specific packing arrangements. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Single-Crystal X-ray Diffraction (XRD) for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is a primary technique for determining the precise three-dimensional structure of crystalline compounds like 1,3,5-triiodobenzene. It provides detailed information about bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. SCXRD has been used to characterize this compound itself and its cocrystals, revealing key structural features and intermolecular interactions. researchgate.netprisner.de For instance, the crystal structure of this compound has been reported, showing that the molecules form stacks along a specific crystallographic axis. researchgate.netprisner.de

Data Collection and Refinement Procedures

The process of single-crystal X-ray diffraction involves several steps, starting with the selection of a suitable single crystal. Data collection is typically performed using a diffractometer equipped with a radiation source (e.g., Mo Kα radiation) and a detector. acs.orgnih.gov The crystal is exposed to the X-ray beam while being rotated, and the diffraction patterns are recorded. These patterns, consisting of a series of reflections, are then processed to determine the unit cell parameters and space group of the crystal.

Data collection for this compound and its cocrystals has been carried out at various temperatures, such as 170 K or 150 K. acs.org Software packages like CrysAlis CCD and CrysAlis RED are commonly employed for data collection, cell refinement, and data reduction. acs.org Structure solution is often achieved by direct methods, and refinement is performed using programs such as SHELXS, SHELXT, and SHELXL, typically on F². acs.org Hydrogen atoms are commonly placed in calculated positions and treated as riding on their parent atoms during refinement. acs.org Crystallographic suites like WinGX or Olex2 are used for calculations. acs.org

Key parameters reported from SCXRD data collection and refinement for this compound include crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume (V), number of molecules per unit cell (Z), calculated density (Dx), and refinement statistics such as R factors and goodness-of-fit. researchgate.net

Here is an example of crystallographic data for this compound:

| Property | Value | Units |

| Chemical Formula | C₆H₃I₃ | |

| Mr | 455.78 | g/mol |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a | 4.3287(6) | Å |

| b | 14.224(2) | Å |

| c | 14.515(2) | Å |

| V | 893.7(2) | ų |

| Z | 4 | |

| Dx | 3.387 | Mg m⁻³ |

| Temperature | 161 | K |

| Radiation | Mo Kα | |

| λ | 0.71073 | Å |

| R[F² > 2σ(F²)] | 0.022 | |

| wR(F²) | 0.049 | |

| Independent Reflections | 3064 | |

| Parameters | 83 | |

| Δρmax | 1.07 | e Å⁻³ |

| Δρmin | -0.58 | e Å⁻³ |

| Absolute structure parameter | 0.39(4) |

*Based on data from Ref. researchgate.net.

Analysis of Crystal Packing and Intermolecular Contacts

Analysis of crystal packing in this compound structures reveals how molecules arrange themselves in the solid state and the nature of interactions between them. In crystalline this compound, molecules are reported to form stacks along the nih.gov direction. researchgate.netprisner.de These stacks are interconnected by weak intermolecular C-H···I interactions. researchgate.netprisner.de

Intermolecular contacts, such as halogen bonds, play a crucial role in the crystal engineering of this compound cocrystals. For instance, studies on cocrystals formed between 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (a related compound) and various acceptors like benzoylpyridine isomers or nitrogen-containing heterocycles have highlighted the presence of I···O, I···N, I···P, I···As, and I···Sb halogen bonds. acs.orgnih.govacs.org These interactions dictate the supramolecular architecture of the cocrystals. Analysis of these interactions includes determining interatomic distances and angles, which are often compared to sums of van der Waals radii to assess the strength and nature of the interaction. Hirshfeld surface analysis is also used to visualize and quantify the contributions of different intermolecular contacts to the crystal packing. wustl.edu

Specific intermolecular C—H···I interactions in this compound have been characterized by H···I distances and C—H—I angles. researchgate.netprisner.de For example, reported H···I distances are around 3.27, 2.37, and 3.38 Å, with corresponding C—H—I angles of 156°, 160°, and 164°. researchgate.netprisner.de The shortest intermolecular C(π)···C(π) contact has been observed at 3.605(5) Å, and an intermolecular steric C···I contact at 3.696(3) Å. researchgate.netprisner.de

Powder X-ray Diffraction (XRPD)

Powder X-ray diffraction (XRPD) is a technique used to analyze the bulk crystalline phases of a material. It is particularly useful for characterizing polycrystalline samples, identifying different solid forms (e.g., polymorphs or cocrystals), and assessing sample purity. XRPD patterns provide a fingerprint of the crystalline structure, with peak positions and intensities characteristic of a specific crystal lattice.

XRPD experiments are typically performed on a powder diffractometer using a monochromatic X-ray source, such as Cu Kα1 radiation. acs.org The scattered intensity is measured as a function of the diffraction angle (2θ). acs.org Data collection is carried out over a specific angular range with defined step sizes and measuring times. acs.org Analysis of XRPD data often involves using software packages like X'Pert HighScore to identify peaks, determine unit cell parameters (through Rietveld refinement), and compare experimental patterns to simulated patterns from known crystal structures. acs.orgubbcluj.ro

XRPD has been used to confirm the formation of new crystalline phases, such as halogen-bonded cocrystals involving 1,3,5-trifluoro-2,4,6-triiodobenzene. nih.govfigshare.comrsc.org By comparing the experimental XRPD patterns of the cocrystal products with simulated patterns based on single-crystal structures of the starting materials and the cocrystal, researchers can confirm the successful formation of the desired cocrystalline phase. nih.govguidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Electronic Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and studying the electronic environment of molecules in solution or solid state. ¹H and ¹³C NMR are commonly used for organic compounds like this compound. NMR provides information about the types and connectivity of atoms, as well as insights into the electron density distribution around specific nuclei through chemical shifts and coupling constants.

¹H and ¹³C NMR Chemical Shift Analysis

NMR spectra are characterized by chemical shifts (δ), which are reported in parts per million (ppm) and are relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C NMR). The chemical shift of a nucleus is influenced by its local electronic environment.

For this compound (C₆H₃I₃), which has D₃h symmetry in the gas phase, the three hydrogen atoms are equivalent, and the six carbon atoms are divided into two sets of three equivalent carbons (those bonded to iodine and those bonded to hydrogen). This symmetry is reflected in the relatively simple NMR spectra.

In the ¹H NMR spectrum of this compound in CDCl₃, a singlet is observed at approximately 8.02 ppm, corresponding to the three equivalent aromatic protons. researchgate.net

The ¹³C NMR spectrum of this compound in CDCl₃ shows two signals: one at approximately 79 ppm for the carbon atoms bonded to iodine and another at approximately 128 ppm for the carbon atoms bonded to hydrogen. researchgate.net

Here is a summary of reported NMR data for this compound:

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 8.02 | s | Aromatic C-H |

| ¹³C | CDCl₃ | 79 | Aromatic C-I | |

| ¹³C | CDCl₃ | 128 | Aromatic C-H |

*Based on data from Ref. researchgate.net.

NMR spectroscopy, including solid-state NMR, can also be used to study halogen-bonded cocrystals, providing complementary information to X-ray diffraction regarding the structural features and interactions in the solid state. acs.org Changes in chemical shifts upon cocrystal formation can indicate the presence and nature of halogen bonding interactions. acs.org

Computational and Theoretical Spectroscopy for Vibrational and Electronic Properties

Computational and theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental spectroscopic studies of molecules like this compound. These methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing deeper insights into the compound's behavior.

DFT calculations can be used to optimize the molecular geometry of this compound and its derivatives, providing theoretical bond lengths and angles that can be compared to experimental values obtained from X-ray diffraction. researchgate.netdergipark.org.tr Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be simulated based on the calculated vibrational frequencies, aiding in the assignment of experimental bands. researchgate.netdergipark.org.tr

Furthermore, computational methods allow for the investigation of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scirp.orgfigshare.com The HOMO-LUMO gap is an important parameter related to the electronic excitation and charge transfer characteristics of a molecule. scirp.orgfigshare.com Studies on related triiodobenzene derivatives have explored the effect of substituents on HOMO and LUMO energies and other related descriptors like hardness, softness, and electronegativity. scirp.org

Computational analyses, such as noncovalent index (NCI), Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis, are also employed to understand the nature, strength, and electronic characteristics of intermolecular interactions, including halogen bonds, in crystals involving this compound derivatives. wustl.eduresearchgate.netdergipark.org.tr These theoretical approaches provide a detailed picture of electron density distribution and interaction energies.

FT-IR and FT-Raman Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful vibrational techniques used to identify functional groups and analyze the molecular structure and symmetry of compounds like this compound. These methods probe the vibrational modes of the molecule, providing a spectral fingerprint that is unique to its structure.

For halogenated benzene (B151609) derivatives, FT-IR and FT-Raman spectra typically show characteristic bands corresponding to C-H stretching and bending vibrations, C-C ring stretching modes, and C-halogen stretching vibrations. The positions and intensities of these bands are influenced by the mass and electronegativity of the halogen atoms and their positions on the benzene ring. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental FT-IR and FT-Raman data by predicting vibrational frequencies and intensities. ijarmps.orgijastems.orgresearchgate.netresearchgate.net Comparing calculated and experimental spectra aids in the assignment of observed vibrational modes and provides a deeper understanding of the molecule's force constants and bonding. ijarmps.orgijastems.orgresearchgate.net Studies on 1,3,5-tribromobenzene (B165230), for instance, have utilized DFT calculations with basis sets like B3LYP/6-311G++(d,p) to obtain optimized geometries and vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. ijarmps.orgijastems.orgresearchgate.netresearchgate.net This combined experimental and theoretical approach is equally applicable and essential for a comprehensive vibrational analysis of this compound.

Electronic Charge Transfer (ECT) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of this compound, including its reactivity and charge transfer characteristics, can be investigated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are key indicators of a molecule's electronic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater propensity for electronic transitions. irjweb.comnih.gov

Electronic Charge Transfer (ECT) within the molecule or between molecules in an aggregate or complex can be analyzed using computational methods such as Natural Bond Orbital (NBO) analysis. ijarmps.orgijastems.orgresearchgate.netniscpr.res.in NBO analysis helps to understand the delocalization of electron density and the nature of intramolecular and intermolecular interactions, including charge transfer interactions. ijarmps.orgijastems.orgresearchgate.netniscpr.res.in For halogenated benzenes, the presence of electron-withdrawing halogen atoms influences the electron density distribution across the benzene ring and affects the energies and spatial distribution of the HOMO and LUMO. Studies on 1,3,5-tribromobenzene have shown that NBO analysis can explain charge transfer or delocalization due to intramolecular interactions, and the HOMO and LUMO energies can be used to confirm local and global reactivity descriptors. ijarmps.orgijastems.orgresearchgate.net The concept of charge transfer is also crucial in understanding the formation of charge-transfer complexes involving electron-poor aromatic systems, although this compound itself might act as an electron acceptor or donor depending on the interacting species. nih.govresearchgate.netsrce.hrmdpi.com

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. This map indicates regions of positive and negative electrostatic potential, which are crucial for predicting how a molecule will interact with other charged or polar species. Regions of positive potential are typically prone to attack by nucleophiles, while regions of negative potential are susceptible to interaction with electrophiles.

For halogenated benzenes like this compound, ESP maps reveal the presence of positive regions, known as σ-holes, located along the extension of the covalent bonds of the halogen atoms. mdpi.comiucr.orgarxiv.org These σ-holes arise from the anisotropic distribution of electron density around the halogen atom, where electron density is withdrawn along the bond axis, leaving a region of positive potential on the outer side of the halogen. mdpi.comiucr.orgarxiv.org This positive region can engage in attractive noncovalent interactions with electron-rich sites on other molecules, known as halogen bonding. arxiv.orgmdpi.comresearchgate.net Studies on 1,3,5-trifluoro-2,4,6-triiodobenzene have shown that the iodine atoms exhibit positive σ-holes, capable of forming halogen bonds with nucleophilic centers like nitrogen atoms. mdpi.commdpi.com ESP maps are invaluable for identifying potential interaction sites and understanding the nature and directionality of intermolecular forces, including halogen bonding, which play a significant role in crystal packing and supramolecular assembly. ijastems.orgmdpi.comiucr.orgarxiv.org The ESP map of 1,3,5-tribromobenzene has been reported to be positive throughout the backbone of the molecule, with negative charges having a tendency to drift, and the maps emphasize preferred binding sites for forming interaction networks. ijarmps.orgijastems.orgresearchgate.net

Computational and Theoretical Chemistry Studies of 1,3,5 Triiodobenzene

Quantum Chemical Calculations on Ground and Excited States

Quantum chemical calculations are extensively used to explore the electronic structure and energetic landscape of 1,3,5-triiodobenzene in both its ground and excited states. These calculations provide valuable information about molecular geometries, vibrational frequencies, and electronic transitions.

Ab Initio and Density Functional Theory (DFT) Methods

A variety of ab initio and Density Functional Theory (DFT) methods have been applied to study this compound and related halogenated benzenes. Studies on molecules like 1,3,5-tribromobenzene (B165230), a close analog, have utilized DFT methods such as B3LYP with basis sets like 6-31++G(d,p) and 6-311G++(d,p) to calculate molecular geometry and vibrational frequencies ijastems.orgijarmps.orgresearchgate.netresearchgate.net. These calculations have shown good agreement with experimental data, indicating the suitability of these methods for such systems ijastems.orgijarmps.orgresearchgate.net. High-level ab initio and hybrid DFT methods have also been employed to study the ground and low-lying excited states of halogenated benzenes, including 1,3,5-tribromobenzene, to understand phenomena like photodissociation aip.orgnih.govaip.orgdntb.gov.ua. These studies have clarified experimental observations regarding ultrafast predissociation channels based on calculated potential energy curves and symmetry arguments aip.orgnih.govaip.org.

Correlation with Experimental Data (e.g., Bond Critical Point Analysis, Interaction Energies)

Theoretical calculations are often correlated with experimental data to validate computational models and gain deeper insights into chemical bonding and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a common approach used in conjunction with experimental electron density derived from X-ray diffraction to analyze bonding characteristics and intermolecular interactions through the identification and analysis of bond critical points (BCPs) iucr.orgfigshare.comwiley-vch.deacs.org. Properties at BCPs, such as electron density and Laplacian of electron density, provide quantitative measures of the strength and nature of interactions iucr.orgfigshare.comwiley-vch.deacs.org. Correlations between the magnitude of charge density at BCPs and calculated interaction energies are discussed to understand the stability of materials iucr.org. For instance, studies on halogen-bonded complexes involving fluorinated triiodobenzene have used DFT calculations to determine interaction energies and analyze halogen bonds using QTAIM, correlating theoretical findings with experimental crystal structures acs.org. Interaction energies for various intermolecular contacts, including hydrogen bonds and halogen bonds, can be calculated and compared to experimental observations to understand their role in crystal packing and supramolecular assembly researchgate.net.

Molecular Dynamics Simulations for Supramolecular Assembly

Molecular dynamics simulations are valuable for studying the dynamic behavior of molecules and their assembly into supramolecular structures. While specific detailed studies on the molecular dynamics simulations of this compound for supramolecular assembly were not prominently found in the search results, related studies on halogen-bonded systems and crystal engineering highlight the relevance of this technique. Simulations can provide insights into the self-assembly processes driven by noncovalent interactions, such as halogen bonding, and help predict the resulting structures and their stability. Research on the temperature-dependent formation of halogen-bonded nanostructures based on 1,3,5-tribromobenzene on surfaces, studied with techniques like scanning tunneling microscopy, demonstrates the experimental side of investigating such assemblies that can be complemented by theoretical simulations aip.org.

Theoretical Insights into Halogen Bonding Phenomena (e.g., Blueshifting Halogen Bonds)

Theoretical studies have significantly contributed to understanding halogen bonding in systems involving iodinated compounds like this compound. Halogen bonding involves an attractive interaction between a region of positive electrostatic potential (σ-hole) on a halogen donor atom and a nucleophilic acceptor iucr.orgresearchgate.net. The strength of halogen bonds generally increases with the polarizability of the halogen, following the order F < Cl < Br < I researchgate.net. Introducing electron-withdrawing substituents, such as fluorine atoms, on the halogen-bond donor can enhance the strength of halogen bonds researchgate.netmdpi.com.

Studies on fluorinated triiodobenzene derivatives, like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TFTIB), have provided detailed theoretical insights into halogen bonding interactions, including C-I···N halogen bonds and their competition with other interactions like π···π stacking mdpi.comresearchgate.net. Theoretical calculations have explained the structural competition observed in cocrystals involving these compounds mdpi.comresearchgate.net. The concept of "blueshifting halogen bonds," where the covalent bond involving the halogen shortens and its stretching frequency shifts to higher energy upon halogen bond formation, has been investigated theoretically in various systems researchgate.netacs.org. While not specifically detailed for this compound in the search results, the general theoretical framework and computational methods used to study blueshifting halogen bonds in related systems are applicable.

Electronic Structure and Reactivity Descriptors

Theoretical calculations are essential for characterizing the electronic structure of this compound and deriving reactivity descriptors. DFT calculations can provide information about molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and their energies ijastems.orgdergipark.org.tr. The energy gap between HOMO and LUMO is an important indicator of molecular reactivity and electronic transport properties ijastems.orgdergipark.org.tr.

Natural Bond Orbital (NBO) analysis is a technique used to understand charge transfer and delocalization due to intramolecular interactions ijastems.orgresearchgate.net. This analysis can reveal the energetic importance of intermolecular orbital interactions, particularly charge transfer from donor to acceptor NBOs dergipark.org.tr. Concepts from Conceptual DFT (CDFT), such as the Fukui function and dual descriptor, can be used to identify reactive sites within a molecule and predict likely reaction pathways numberanalytics.com. These descriptors are based on the principle that a molecule's reactivity is determined by its electronic structure numberanalytics.com. Studies on related tribromobenzene have utilized HOMO-LUMO analysis and NBO analysis to understand electronic charge transfer and confirm local and global reactivity descriptors ijastems.org.

Applications and Material Science Perspectives

Role in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

1,3,5-Triiodobenzene and its functionalized derivatives are utilized in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), two classes of porous crystalline materials known for their high surface areas, tunable pore sizes, and diverse functionalities. ikm.org.mymdpi.commdpi.com These properties make them promising for applications such as gas storage, separation, and catalysis. ikm.org.mymdpi.commdpi.comrhhz.netnih.govresearchgate.net

Linker in COF Synthesis for Gas Storage and Catalysis

While this compound itself might not be a typical direct linker in COFs due to the nature of the iodine-carbon bond, its derivatives, particularly those with reactive functional groups introduced onto the triiodinated benzene (B151609) core, can serve as building blocks. For instance, related triangular building blocks like 1,3,5-triformylbenzene are commonly used in the synthesis of imine-linked COFs. mdpi.comnih.govgoogle.com These COFs exhibit high surface areas and well-defined pore structures, making them suitable for gas storage applications, including the adsorption of CO₂, H₂, and CH₄. nih.gov The incorporation of specific functional groups derived from or used in conjunction with triiodobenzene-based linkers can also introduce catalytic sites within the COF structure, enabling their use as heterogeneous catalysts. mdpi.com

Ligand in MOF Synthesis for Gas Adsorption and Separation

Similar to COFs, functionalized derivatives of this compound can act as organic ligands in the construction of MOFs. MOFs are formed by coordinating metal ions or clusters with organic linkers. ikm.org.mymdpi.com The choice of organic ligand dictates the structure, porosity, and functionality of the resulting MOF. ikm.org.my While benzene-1,3,5-tricarboxylic acid (H₃BTC) is a widely used ligand for MOF synthesis, forming structures like the well-studied MOF-199 (HKUST-1) which is explored for gas adsorption and separation, functionalized triiodobenzene ligands could potentially introduce enhanced interactions, such as halogen bonding, with guest molecules, influencing adsorption selectivity. ikm.org.myencyclopedia.pubresearchgate.net Research on MOFs using ligands based on trisubstituted benzenes, such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, has shown promising CO₂ adsorption capacities and CO₂/N₂ selectivity, highlighting the potential of designing MOF ligands based on a central benzene core with strategically placed functional groups. mdpi.com

Organic Electronics and Functional Materials

This compound and its derivatives are explored in the field of organic electronics and the development of various functional materials. rsc.org The presence of heavy iodine atoms and the rigid aromatic core can influence the electronic properties and molecular packing of materials.

Development of New Polymers and Nanomaterials

This compound can serve as a building block or intermediate in the synthesis of novel polymers and nanomaterials with tailored properties. For example, it can be used in cross-coupling reactions, such as the Sonogashira coupling, to incorporate the triiodinated benzene core into conjugated polymers or dendrimers. acs.org The resulting materials can exhibit interesting electronic or optical properties. Studies have shown the use of 1,3,5-tribromobenzene (B165230), a related compound, as a branching molecule in the synthesis of conjugated polymer nanoparticles, leading to enhanced fluorescence brightness. nih.gov While the specific use of this compound in this context requires further detailed exploration, the principle of using trihalogenated benzene cores for creating branched or cross-linked polymer architectures for functional nanomaterials is established. nih.gov

Supramolecular Liquid Crystals Based on Halogen Bonds

Halogen bonding, a non-covalent interaction involving an electrophilic region (sigma hole) on a halogen atom and a nucleophilic site, plays a significant role in the construction of supramolecular assemblies. iucr.orgoup.com this compound, with its three electrophilic iodine atoms, can act as a potent halogen bond donor. nih.govrsc.org This property has been exploited in the design of supramolecular liquid crystals. By co-crystallizing this compound or its fluorinated derivative, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), with suitable halogen bond acceptors, researchers have created supramolecular complexes that exhibit liquid crystalline behavior. researchgate.netnih.govoup.comrsc.org These materials are formed through directed self-assembly driven by halogen bonding interactions, leading to ordered structures that can possess mesogenic properties. researchgate.netnih.govoup.comrsc.org

Photoresponsive Halogen-Bonded Complexes

The combination of photoactive molecules with halogen bond donors like this compound can lead to the formation of photoresponsive supramolecular complexes. These complexes can undergo changes in their structure or properties upon irradiation with light. Research has demonstrated the creation of photoresponsive halogen-bonded complexes using 1,3,5-trifluoro-2,4,6-triiodobenzene and alkoxyazopyridine derivatives. orcid.orgresearchgate.netacs.orgfigshare.comfigshare.com These complexes exhibit photoresponsive behavior under UV light, introducing a new class of supramolecular materials whose properties can be modulated by light, potentially for applications in optical switches or sensors. acs.orgfigshare.com The photoisomerization of the azopyridine component, coupled with the halogen bonding interactions with the triiodinated benzene derivative, drives the photoresponse. acs.orgfigshare.com

Organic Electrode Materials in Battery Applications

Organic electrode materials are gaining prominence in battery technology due to their sustainability, tunable structures, and potential for cost-effectiveness compared to traditional metal-based materials. While this compound itself is not typically cited directly as an organic electrode material, related highly iodinated or halogenated organic compounds and structures incorporating such motifs are explored in this context. The design of organic electrode materials often involves creating conjugated structures that facilitate reversible electrochemical redox reactions and intramolecular electron transfer, enhancing their redox activity diva-portal.orgbohrium.com. Strategies to improve the performance of organic battery materials include molecular design, polymer engineering, and the construction of micro-/nanostructures nih.gov. Although direct mentions of this compound as an electrode material are limited in the provided search results, the broader field of organic electrode materials, particularly those incorporating halogenated aromatic structures or serving as precursors for conjugated frameworks like Covalent Organic Frameworks (COFs), is an active area of research diva-portal.orgbohrium.comntu.ac.uk. For instance, COF materials derived from precursors like 1,3,5-tris-(4-formylphenyl)benzene have been investigated as anode materials in sodium-ion batteries, demonstrating high capacity and retention diva-portal.orgntu.ac.uk. The principles enabling fast rate capabilities in organic electrodes involve optimizing ion and electron transport, which can be influenced by material design and crystalline structure researchgate.net.

Crystal Engineering for Designer Solids

Crystal engineering, which involves the design and synthesis of solid-state structures with desired properties, frequently utilizes halogen bonding as a key intermolecular interaction. Perfluorinated iodobenzenes, including derivatives related to this compound like 1,3,5-trifluoro-2,4,6-triiodobenzene, are known for their reliable ability to form predictable co-crystals through halogen bonding with electron donors nih.goviucr.orgrsc.org. These interactions, characterized by a directional nature and moderate strength, are crucial for directing the self-assembly of molecules into specific crystalline architectures nih.goviucr.orgrsc.org. The study of co-crystallization involving such iodinated benzenes provides valuable information for the design of supramolecular complexes with potential applications in optoelectronic functional materials rsc.org. For example, co-crystals of 1,3,5-trifluoro-2,4,6-triiodobenzene with piperazine (B1678402) have been characterized, revealing halogen bonds between iodine and nitrogen atoms that dictate the crystal packing and stoichiometry nih.goviucr.org.

Twinning Deformation in Organic Single Crystals

Twinning deformation, a type of plastic deformation in crystalline materials, is an area where organic single crystals, including halogenated benzenes, have shown interesting behavior, although studies in organic solids are less developed compared to metallic solids nih.govresearchgate.netroyalsocietypublishing.org. This compound itself is not explicitly mentioned in the provided results regarding twinning deformation. However, related halogenated benzenes such as 1,3,5-tribromo-2,4,6-triiodobenzene (B12296350) and 1,3,5-trichloro-2,4,6-triiodobenzene (B1312816) have been reported to undergo twinning deformation nih.govresearchgate.netroyalsocietypublishing.org. This phenomenon involves the coordinated displacement of molecules on a specific crystal plane, leading to a deformed domain that is related to the original lattice by a reflection plane or 180° rotation axis . While organic crystals are typically brittle, some have demonstrated exceptional twinning deformation, preserving crystal integrity and exhibiting large bending angles nih.govresearchgate.net. Research in this area aims to understand the molecular rearrangements at the twinning interface and their influence on mechanical properties like ductility and energy dissipation nih.govresearchgate.net.

Catalysis

This compound plays roles in catalysis, primarily as a precursor in the synthesis of organometallic complexes and in certain photocatalytic processes.

Precursor in Organometallic Complex Synthesis

This compound serves as a building block for the synthesis of various organometallic compounds. It can be used in coupling reactions, such as Suzuki coupling, to introduce substituted phenyl rings into complex structures rsc.orgisef.net. For instance, this compound has been utilized in the synthesis of star-shaped molecules through palladium-catalyzed coupling reactions rsc.org. It can also be a starting material for the preparation of arene complexes, although direct reactions with metal salts are less common than other methods like the Fischer-Hafner synthesis or reactions involving cyclohexadienes wikipedia.org. The incorporation of this compound-derived ligands into organometallic complexes can influence their electronic and structural properties, which may be relevant for catalytic applications researchgate.net.

Photocatalysis and Oxidation Processes

While this compound itself may not be a photocatalyst, it can be a component or precursor in the synthesis of materials used in photocatalysis. For example, 1,3,5-tribromobenzene, a related compound, has been used in the preparation of benzene-bridged carbon nitride materials for photocatalytic hydrogen evolution sciepublish.com. These materials exhibit improved photocatalytic performance due to enhanced charge separation efficiency and reduced electron/hole recombination rates sciepublish.com. Additionally, derivatives incorporating the 1,3,5-trisubstituted benzene core have been explored in the development of photocatalysts for selective oxidation processes, such as the oxidation of benzylamines acs.orgresearchgate.net. The design of such photocatalysts often involves tuning their electronic structure and light absorption properties acs.orgresearchgate.net.

Intermediate in Organic Synthesis of Complex Molecules

This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and dyes ontosight.ai. Its symmetrical structure and the reactivity of the iodine atoms make it a versatile building block for introducing three substituents onto a benzene ring in a controlled manner rsc.org. It is frequently used in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to construct complex molecular architectures rsc.orgisef.net. For instance, it can be coupled with boronic acids or other organometallic reagents to form molecules with diverse functional groups and extended pi systems rsc.orgisef.net. The ability to selectively functionalize the iodine positions allows for the convergent synthesis of highly substituted aromatic compounds that are difficult to access by other methods rsc.org. This makes this compound a key synthon in the preparation of various functional materials and biologically active compounds ontosight.aichemimpex.comchemimpex.com.

Future Research Directions and Emerging Trends

Exploration of Novel Halogen-Bonding Acceptors and Donors

Halogen bonding, a noncovalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic region, is a significant area of research for TIB. As a molecule with three symmetrically positioned iodine atoms, TIB can act as a tritopic halogen-bond donor. Future studies will likely focus on co-crystallizing TIB with a wider variety of halogen-bond acceptors to construct novel supramolecular architectures. This includes exploring acceptors with different geometries and electronic properties, such as nitrogen-containing heterocycles, N-oxides, and potentially even anionic species beyond those already studied researchgate.netnih.gov.

Research on halogen bonding has shown that the strength of this interaction increases with the electronegativity of the atom covalently bonded to the halogen and with the size of the halogen, making iodine a strong halogen bond donor, especially when attached to electron-withdrawing groups like fluorine (though TIB lacks fluorine, this principle guides acceptor selection) nih.govoup.com. Future work could investigate the interplay between C-I···N and C-I···O halogen bonds when TIB interacts with ambidentate acceptors containing both nitrogen and oxygen sites, building on studies with related iodofluorobenzenes acs.org. Understanding this competition is crucial for the rational design of cocrystals with desired structures and properties acs.orgmdpi.com.

Further exploration of novel halogen-bonding acceptors will involve systematic studies varying the electronic and steric properties of the acceptor molecule to fine-tune the resulting supramolecular assembly. This could lead to the creation of ordered structures with potential applications in various fields.

Integration into Advanced Functional Materials for Specific Applications (e.g., Sensors, Photonics)

The incorporation of 1,3,5-Triiodobenzene into advanced functional materials represents a significant area for future research. Its rigid, symmetrical core and the presence of heavy iodine atoms make it suitable for applications in materials science ontosight.ai.

For sensor applications, materials incorporating TIB could leverage its electronic properties or its ability to participate in specific interactions (like halogen bonding) to detect target analytes. Research into organic cocrystals has shown potential for sensing applications, particularly in near-infrared light sensing, by utilizing charge-transfer interactions between components researchgate.net. TIB's electron-withdrawing nature due to the iodine atoms could facilitate such charge-transfer interactions when combined with suitable donor molecules.

In photonics, the heavy iodine atoms in TIB can influence the optical properties of materials, potentially enhancing phenomena like phosphorescence through heavy-atom effects . Future work could involve integrating TIB into organic light-emitting diodes (OLEDs) or other photoluminescent materials, building on research with related tri-substituted benzene (B151609) cores rsc.orgacs.org. The rational design of TIB-containing materials with tailored electronic and optical properties is a key challenge.

The synthesis of 3D polymers using methods like Suzuki coupling with functionalized aromatic compounds, including those with 1,3,5-substitution patterns, has shown promise for creating materials with applications in photonics and sensors rsc.org. TIB could serve as a core or a building block in such polymerization strategies.

Further Elucidation of Structure-Property Relationships through Advanced Computational Modeling

Advanced computational modeling will play a crucial role in understanding and predicting the behavior of this compound and its interactions in various environments. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide insights into the electronic structure, charge distribution (including the σ-hole on iodine), and interaction energies involved in halogen bonding and other noncovalent interactions mdpi.comresearchgate.net.

Future computational studies could aim to:

Predict the preferred binding sites and strengths of halogen bonds between TIB and a diverse range of potential acceptors.

Model the packing arrangements in cocrystals and supramolecular assemblies to understand how molecular interactions dictate bulk properties acs.orgmdpi.com.

Simulate the electronic and optical properties of TIB-containing polymers and materials to guide the design of functional devices researchgate.net.

Investigate reaction mechanisms and transition states for the synthesis of TIB and its derivatives, aiding in the development of more efficient and selective synthetic routes.

Computational modeling can complement experimental studies by providing a molecular-level understanding of observed phenomena and predicting the properties of new, unsynthesized materials. This iterative approach between computation and experiment is essential for rational materials design.

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of this compound and its derivatives can involve harsh conditions and generate hazardous byproducts. Future research will increasingly focus on developing sustainable synthesis and green chemistry approaches to mitigate these issues.

Current synthesis methods often involve the iodination of benzene or its derivatives ontosight.ai, or reactions starting from precursors like 2,4,6-triiodoaniline (B1296100) or 2,3,5-triiodobenzoic acid chemicalbook.comrsc.org. Exploring greener alternatives is essential. This could include:

Developing catalytic methods that utilize less toxic metals or organocatalysts rsc.orgresearchgate.net.

Implementing solvent-free or environmentally benign solvent systems rsc.orgresearchgate.net.

Designing synthetic routes with fewer steps and higher atom economy.

Utilizing photochemistry or electrochemistry as cleaner activation methods google.com.

Research into the divergent synthesis of 1,3,5-trisubstituted benzenes from more readily available and inexpensive starting materials like 2,3,5-triiodobenzoic acid represents a step towards more sustainable production of TIB precursors rsc.org. Future work could build upon these strategies to develop entirely green routes to TIB itself. The principles of green chemistry, such as minimizing waste and using renewable feedstocks, will guide these synthetic efforts researchgate.net.

Developing sustainable synthesis methods for TIB is crucial for its broader application in materials science and other fields, ensuring that its production aligns with environmental responsibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.